9-Oxo Azithromycin B
Description
Properties
Molecular Formula |
C₃₇H₆₈N₂O₁₂ |
|---|---|
Molecular Weight |
732.942 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 9 Oxo Azithromycin B
Retrosynthetic Analysis Pertaining to Azithromycin (B1666446) Metabolites
9-Oxo Azithromycin B is recognized as a metabolite of azithromycin. biosynth.com The synthesis of azithromycin itself typically originates from erythromycin (B1671065) A through a sequence of chemical reactions. researchgate.net This process involves an oximation of the 9-keto group of erythromycin A, followed by a Beckmann rearrangement, reduction, and subsequent N-methylation to form the 15-membered azalide ring characteristic of azithromycin. researchgate.netresearchgate.net
The metabolic transformation of azithromycin can lead to a variety of related compounds. psu.edu Retrosynthetic analysis suggests that metabolites like this compound could arise from enzymatic oxidation of the parent azithromycin molecule. The core structure of azithromycin possesses several sites susceptible to metabolic modification, including the desosamine (B1220255) and cladinose (B132029) sugars, as well as the aglycone ring. researchgate.netpsu.edu Specifically, the formation of a 9-oxo derivative would imply the reintroduction of a carbonyl group at a position that was intentionally modified from erythromycin A to enhance stability and alter the antibacterial spectrum. nih.gov
The generation of azithromycin-related impurities and metabolites can also occur during the synthetic process itself, potentially stemming from impure erythromycin starting material. sci-hub.se Therefore, a comprehensive retrosynthetic analysis must consider both the planned synthetic route from erythromycin A and the potential for side reactions and metabolic pathways that could lead to compounds like this compound. psu.edusci-hub.se
Targeted Organic Synthesis of this compound
The targeted organic synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from established macrolide chemistry. The primary challenge lies in the selective introduction of a carbonyl group at the 9a-position of the azithromycin scaffold.
Elaboration of Precursor Molecules
The logical precursor for the synthesis of this compound would be a derivative of azithromycin or a closely related azalide. The synthesis of azithromycin from erythromycin A is a well-established multi-step process. researchgate.net This process begins with the conversion of the 9-keto group of erythromycin A to an oxime. researchgate.net A subsequent Beckmann rearrangement expands the 14-membered ring of erythromycin to a 15-membered lactam. researchgate.net This lactam is then reduced to a cyclic amine, which is subsequently methylated to yield azithromycin. google.com
To synthesize this compound, one could envision a strategy starting from an intermediate in the azithromycin synthesis or by direct modification of the final azithromycin molecule. Protecting groups would likely be necessary to prevent unwanted reactions at the various hydroxyl and amino groups present on the macrolide scaffold. nih.gov
Key Reaction Methodologies for Carbonyl Introduction
The introduction of a carbonyl group onto a macrolide ring can be achieved through several methodologies. While the direct oxidation of the 9a-amino group of azithromycin to a ketone is a conceivable route, it may present challenges in terms of selectivity and the stability of the macrolide under oxidative conditions.
Alternative strategies could involve the modification of the synthetic pathway from erythromycin A. For instance, instead of the complete reduction of the lactam intermediate, a partial oxidation or a different rearrangement pathway could potentially yield a 9-oxo azalide structure.
General methods for carbonyl introduction in complex molecules include:
Oxidation of alcohols: This is a common method, but would require a precursor with a hydroxyl group at the desired position.
Oxidative cleavage of alkenes: If a precursor with a double bond at the appropriate location could be synthesized, ozonolysis or other oxidative cleavage methods could be employed.
Carbonylative cyclization reactions: Methods like the Pauson-Khand reaction or intramolecular carbonylative Heck reactions are powerful tools for constructing cyclic ketones, though their application to a complex scaffold like azithromycin would require careful planning. purdue.edu
Chemical Modification and Analog Synthesis Based on this compound Scaffold
The this compound scaffold, with its newly introduced carbonyl group, offers a reactive handle for further chemical modifications and the synthesis of novel analogs.
Derivatization at the Oxo Moiety
The ketone at the 9-position can be a focal point for various chemical transformations to create new derivatives. Standard carbonyl chemistry can be applied, including:
Oximation: Reaction with hydroxylamine (B1172632) can form an oxime, a modification known in the synthesis of other macrolides like roxithromycin. researchgate.net
Reductive amination: The ketone can be converted to a new amine with different substituents, potentially altering the compound's biological activity and pharmacokinetic properties.
Wittig reaction: This reaction would allow for the introduction of a carbon-carbon double bond at the 9-position, opening up further avenues for functionalization. mdpi.com
Aldol (B89426) reactions: The enolate of the 9-oxo compound could participate in aldol reactions to form new carbon-carbon bonds. nih.gov
Modifications to the Macrolactone Ring System
The macrolactone ring of this compound can also be a target for modification, although these transformations can be more challenging due to the complexity and strain of the large ring system. nih.govacs.org The presence of the 9-oxo group might influence the reactivity of other positions on the ring.
Potential modifications include:
Modifications at hydroxyl groups: The various hydroxyl groups on the aglycone and sugar moieties can be selectively protected, acylated, or alkylated to produce a library of new compounds. researchgate.net For example, derivatization at the 4''-hydroxyl group has been explored in azithromycin analogs. nih.gov
Ring contraction or expansion: While complex, chemical transformations that alter the size of the macrolactone ring have been shown to be feasible for other macrolides and can lead to compounds with novel properties. nih.gov
Glycosylation modifications: Altering the sugar moieties attached to the macrolactone ring is a common strategy in the development of new macrolide antibiotics. mdpi.com The cladinose and desosamine sugars of this compound could be chemically modified or replaced with other carbohydrate units.
Data Tables
Sugar Moiety Transformations
The two sugar moieties attached to the aglycone core of azithromycin derivatives, L-cladinose and D-desosamine, play a crucial role in the molecule's interaction with the bacterial ribosome. nih.gov Consequently, the strategic chemical modification of these sugars represents a significant avenue for the development of novel analogs with altered properties. ptfarm.pl Transformations often target the hydroxyl groups or the entire sugar unit to modulate the compound's spectrum of activity, overcome resistance mechanisms, or improve pharmacokinetic profiles. researchgate.netacs.org
Modifications of the L-Cladinose Moiety
The L-cladinose sugar, attached at the C-3 position of the macrolactone ring, is a frequent target for chemical derivatization. These modifications range from substitutions at its hydroxyl group to the complete removal of the sugar.
Transformations at the C-4" Position: The hydroxyl group at the C-4" position of the cladinose sugar is a particularly valuable site for modification. researchgate.net Research has demonstrated that this hydroxyl group can be oxidized to a 4"-oxo derivative. This ketone intermediate serves as a versatile precursor for further transformations, such as conversion via an oxime to 4"-amino compounds or via an epoxide to 4"-methylamino derivatives. researchgate.net Another advanced strategy involves using the 4"-position to attach other pharmacophores. For instance, novel hybrids have been synthesized by tethering a quinolone moiety to the C-4" position through an ether linkage, creating a new class of antimicrobials. nih.gov This approach aims to combine the properties of two different antibiotic classes into a single molecule.
| Starting Moiety | Reaction Target | Key Transformation | Resulting Functional Group | Reference |
|---|---|---|---|---|
| L-Cladinose | C-4" Hydroxyl | Oxidation | 4"-Oxo | researchgate.net |
| 4"-Oxo Intermediate | C-4" Carbonyl | Oximation followed by Reduction | 4"-Amino | researchgate.net |
| L-Cladinose | C-4" Hydroxyl | Etherification | 4"-O-Alkyl/Aryl Ether (e.g., Quinolone conjugate) | nih.gov |
Cleavage of the Glycosidic Bond (Ketolide Formation): One of the most significant transformations involving the cladinose moiety is its complete removal. acs.org The acid-catalyzed hydrolysis of the glycosidic bond linking the cladinose to the C-3 position of the aglycone results in a 3-hydroxyl derivative, known as a descladinose compound. researchgate.net This hydroxyl group can then be oxidized to a 3-oxo (or 3-keto) group. acs.org The resulting compounds, which lack the cladinose sugar and possess a ketone at C-3, are known as ketolides. This class of macrolides has been extensively investigated in the search for agents effective against macrolide-resistant pathogens, as the absence of the cladinose sugar can prevent the induction of certain resistance mechanisms. nih.govacs.org
Modifications of the D-Desosamine Moiety
The D-desosamine sugar, attached at the C-5 position, is also a site for synthetic modification, although less commonly explored than the cladinose moiety.
Transformations at the C-6' Position: To enhance activity, particularly against Gram-negative bacteria, researchers have introduced modifications to the desosamine sugar. A key strategy has been the installation of small secondary or tertiary amines at the C-6' position. acs.org This derivatization creates polycationic molecules, a structural feature that is thought to facilitate uptake through the outer membrane of Gram-negative bacteria. acs.org
| Key Intermediate | Synthetic Goal | Reaction Pathway | Reference |
|---|---|---|---|
| 4"-O-(2-oxo-ethyl)azithromycin 11,12-cyclic carbonate | Carboxylic Acid Intermediate for Coupling | Catalytic hydrogenation followed by LiOH-induced hydrolysis. | nih.gov |
| 3-O-descladinose-azithromycin | Conjugation of Nucleobases | Introduction of diamine linkers at C-3 followed by amidation. | nih.gov |
| Azithromycin Scaffold | C-6' Amination | Installation of small alkyl amines at the 6'-position of the desosamine residue. | acs.org |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For complex structures like azithromycin (B1666446) and its related compounds, a suite of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals unambiguously and to understand the molecule's three-dimensional conformation. google.comnih.gov
Proton NMR (¹H NMR) provides crucial information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent protons, a phenomenon known as spin-spin coupling. In the analysis of an azithromycin-related compound, ¹H NMR helps to identify key structural motifs, such as the protons of the macrolide ring, the two deoxy sugar moieties (desosamine and cladinose), and the numerous methyl groups characteristic of this family of antibiotics. nih.gov
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its functional group and bonding environment. For an azithromycin derivative, ¹³C NMR is critical for identifying the lactone carbonyl carbon (typically resonating at a high chemical shift, e.g., ~179 ppm), carbons bearing hydroxyl or ether groups, and the aliphatic carbons of the macrolide ring and sugar units. nih.govresearchgate.net
The following table presents ¹H and ¹³C NMR data for a known degradation product of azithromycin, illustrating the type of data obtained during structural elucidation. nih.gov
Table 1: NMR Spectroscopic Data for an Azithromycin Degradation Product (RRT 0.22) in CDCl₃ nih.gov
| Position | δC (ppm) | δH (ppm), Multiplicity |
|---|---|---|
| 1 | 179.1 | - |
| 2 | 45.4 | 2.72, dq |
| 2-Me | 14.5 | 1.19, d |
| 3 | 77.8 | 4.26, brt |
| 4 | 42.7 | 1.98, m |
| 4-Me | 8.7 | 1.08, d |
| 5 | 83.6 | 3.63, d |
| 6 | 73.7 | - |
| 6-Me | 27.6 | 1.31, s |
| 7 | 42.2 | 1.77, d; 1.32, m |
| 8 | 26.7 | 2.02, m |
| 8-Me | 22.0 | 0.91, d |
| 9 | 70.0 | 2.53, d; 2.03, t |
| 9-NMe | 36.0 | 2.32, s |
| 10 | 62.6 | 2.69, dq |
| 10-Me | 17.0 | 1.11, d |
| 11 | 77.9 | 3.59, m |
| 12 | 74.0 | 3.65, dd |
| 13 | 77.1 | 4.84, d |
| 14 | 35.8 | 1.62, m |
| 14-Me | 10.8 | 1.25, d |
| 15 | 29.5 | 1.62, m; 1.50, m |
| 1' | 103.2 | 4.31, d |
| 2' | 35.6 | 2.29, t |
| 3' | 61.9 | 3.23, dd |
| 3'-N(Me)₂ | 41.2 | 2.49, s |
| 4' | 36.2 | 1.63, m |
| 5' | 68.9 | 3.47, q |
| 5'-Me | 21.6 | 1.24, d |
| 6' | - | - |
| 1'' | 95.8 | 4.98, d |
| 2'' | 73.4 | 3.55, dd |
| 3'' | 78.6 | 2.77, d |
| 3''-CMe | 21.6 | 1.25, s |
| 3''-OMe | 49.6 | 3.29, s |
| 4'' | 73.0 | 3.01, dq |
| 5'' | 70.0 | 3.96, q |
| 6'' | 18.2 | 1.15, d |
Data sourced from patent literature describing azithromycin degradation products. nih.gov
For a molecule as complex as an azithromycin derivative, 2D NMR is essential to assemble the complete structure. researchgate.net
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out spin systems within the macrolide ring and sugar moieties. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on previously assigned proton signals. researchgate.netsci-hub.se
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different structural fragments, such as linking the sugar units to the macrolide ring at the correct positions and identifying quaternary carbons. researchgate.netsci-hub.se
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry and the preferred conformation of the flexible macrolide ring in solution. sci-hub.setandfonline.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of unknown compounds and for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition, which is the first crucial step in identifying an unknown impurity or metabolite. nih.gov Studies on azithromycin-related compounds routinely use HRMS to confirm the molecular formulae of newly detected impurities, distinguishing between isomers and compounds with very similar masses. nih.gov
Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the premier technique for the detection, identification, and quantification of impurities and metabolites in complex mixtures like pharmaceutical samples. nih.gov LC separates the different components of the mixture, which are then ionized and analyzed by the mass spectrometer.
In MS/MS analysis, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of an impurity) is selected and fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, creating a fragmentation spectrum that serves as a structural fingerprint. For azithromycin and its relatives, the fragmentation pattern is often characterized by the sequential loss of the desosamine (B1220255) and cladinose (B132029) sugar moieties. nih.gov The analysis of these specific losses and the remaining aglycone fragments allows researchers to pinpoint modifications on either the sugars or the macrolide ring. nih.gov
This approach is fundamental to impurity profiling, where commercial batches of a drug are analyzed to identify and characterize compounds that may have formed during synthesis or degradation. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of organic molecules, providing insights into their functional groups and electronic transitions. While specific, detailed experimental spectra for isolated 9-Oxo Azithromycin B are not widely available in peer-reviewed literature, its chemical structure allows for the prediction of its key spectral features based on the well-documented spectra of Azithromycin and the principles of spectroscopy.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be largely similar to that of Azithromycin, with the notable addition of a strong absorption band corresponding to the newly introduced ketone carbonyl group. The parent molecule, Azithromycin, exhibits characteristic IR absorption bands for its lactone carbonyl group, hydroxyl groups, and ether linkages. For instance, studies on Azithromycin have identified prominent absorption bands around 1723 cm⁻¹ for the >C=O stretching of the lactone. biosynth.com The introduction of the 9-oxo functionality would likely introduce an additional strong carbonyl stretching vibration, typically observed in the range of 1700-1725 cm⁻¹ for saturated ketones.
The table below outlines the expected characteristic IR absorption bands for this compound, based on the known functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| O-H (hydroxyl) | 3350-3650 (broad) | Characteristic of the alcohol groups present on the macrolide ring. |
| C-H (alkane) | 2800-2980 | Stretching vibrations of the numerous methyl and methylene (B1212753) groups. |
| C=O (ketone) | 1700-1725 | A key differentiating peak for this compound compared to Azithromycin. |
| C=O (lactone) | ~1723-1750 | Stretching vibration of the macrolide ring's ester group. |
| C-O (ether/alcohol) | 1000-1300 | Stretching vibrations from the ether and alcohol functionalities. |
| N-CH₃ (amine) | ~2750-2850 | Characteristic of the N-methyl group in the azalide ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Azithromycin itself does not possess a strong chromophore and typically exhibits weak UV absorbance at lower wavelengths, with a reported absorbance maximum around 208-212 nm in certain solvents. frontiersin.orgresearchgate.net The introduction of the 9-oxo group, a ketone, is not expected to dramatically shift the main absorption maximum to higher wavelengths, as it does not create an extended conjugated system. The ketone carbonyl group exhibits a weak n→π* transition, which might appear as a shoulder or a very weak band at higher wavelengths (around 270-300 nm), but the dominant absorption would likely remain the π→π* transitions at lower wavelengths. Spectrophotometric methods for azithromycin often rely on derivatization to create a more strongly absorbing chromogen for easier quantification. acs.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as its packing in the crystal lattice.
To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. The characterization of Azithromycin itself has revealed multiple crystalline forms, including dihydrate and various solvates, each with distinct crystallographic parameters. google.comnih.gov For example, different forms of Azithromycin have been identified to crystallize in monoclinic (P2₁) and orthorhombic (P2₁2₁2₁) space groups, with specific unit cell dimensions. nih.gov
Should crystals of this compound be obtained, X-ray diffraction analysis would be crucial to:
Unambiguously confirm the presence and location of the 9-oxo group.
Determine the precise molecular geometry and conformation of the macrolide ring and its sugar moieties in the solid state.
Analyze the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
The table below illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis of this compound, based on typical parameters for organic molecules.
| Crystallographic Parameter | Description | Example Data (Hypothetical) |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁ |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms (Å). | a = 16.5 Å, b = 16.0 Å, c = 18.2 Å |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | α = 90°, β = 110°, γ = 90° |
| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). | 4528 ų |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density (ρ) | The theoretical density of the crystal in g/cm³. | 1.15 g/cm³ |
Computational Chemistry Approaches to Structural Prediction and Validation
In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting and validating the structural and electronic properties of molecules like this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can predict a variety of properties with a good degree of accuracy.
Geometry Optimization: DFT can be used to find the lowest energy (most stable) conformation of the molecule, providing theoretical bond lengths and angles.
Spectroscopic Prediction: Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra (if available) to aid in peak assignment. Similarly, electronic transitions (UV-Vis) can be predicted.
Electronic Properties: DFT calculations can determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), which are important for understanding reactivity.
Studies on macrolide antibiotics have utilized DFT to understand their structure and reactivity. For instance, DFT has been applied to study the intramolecular hydrogen bonding and its effect on the conformation of macrolide derivatives. acs.org
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a large and flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape in different environments (e.g., in solution).
Conformational Sampling: MD simulations can reveal the different shapes (conformations) the molecule can adopt and the relative stabilities of these conformations. This is particularly important for macrolides, whose large rings can exist in various folded or extended forms.
Solvent Effects: These simulations can explicitly model the interactions between the molecule and solvent molecules, providing a more realistic picture of its behavior in solution.
Structural Stability: MD can be used to assess the stability of proposed structures or docked complexes (e.g., with a biological target), by monitoring parameters like root-mean-square deviation (RMSD) over the simulation time.
While specific MD studies on this compound are not reported, research on other Azithromycin derivatives has employed MD simulations to investigate stereoisomers and their conformational preferences in solution.
Biotransformation Pathways and Enzymatic Formation of 9 Oxo Azithromycin B
Enzymatic Mechanisms of Azithromycin (B1666446) Oxidation and Demethylation
The enzymatic machinery of various organisms plays a crucial role in the metabolism of azithromycin. While the specific enzymes responsible for many of its biotransformations are not fully elucidated, general principles of drug metabolism provide a framework for understanding the formation of 9-Oxo Azithromycin B.
Role of Oxidoreductases in Macrolide Metabolism
Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from one molecule to another, a fundamental process in metabolic oxidation. In the context of macrolide metabolism, these enzymes are responsible for various oxidative reactions, including hydroxylation and demethylation. While direct evidence specifically linking a particular oxidoreductase to the formation of this compound is limited in the available literature, it is plausible that enzymes from this family are involved in the initial oxidative steps.
Electrochemical oxidation studies have been employed as a model to simulate the metabolic pathways of azithromycin. These studies have shown that azithromycin can undergo anodic oxidation at its amine groups, leading to the formation of radical cations and subsequent demethylation products. nih.govresearchgate.net This suggests that oxidative processes are key to its degradation and metabolism.
Investigating Specific Enzymatic Systems (e.g., P450 if relevant to 9-oxo formation)
The cytochrome P450 (CYP) superfamily of enzymes is a major player in the phase I metabolism of a vast array of drugs. However, azithromycin is known to be a relatively poor substrate for CYP enzymes, particularly CYP3A4, which is a common metabolic pathway for many other macrolides. nih.govspringernature.com The unique structure of azithromycin, with a methyl-substituted nitrogen atom incorporated into the lactone ring, prevents the metabolic pathways typically seen with other macrolides. nih.govspringernature.com
While azithromycin is not extensively metabolized by CYP3A4, the possibility of other CYP isoforms or different enzyme systems, such as flavin-containing monooxygenases (FMOs), being involved in its oxidation cannot be entirely ruled out without further specific investigation into the formation of this compound.
Microbial Biotransformation of Azithromycin Leading to this compound
Microorganisms in various environments, such as soil and wastewater treatment plants, are capable of degrading a wide range of pharmaceutical compounds, including antibiotics. These microbial communities possess a diverse arsenal of enzymes that can facilitate biotransformation reactions.
Studies in Environmental Microbial Systems (e.g., Activated Sludge Cultures)
Studies investigating the fate of azithromycin in activated sludge from wastewater treatment plants have demonstrated its biotransformation into several products. While these studies have identified various transformation products, the specific identification of this compound has not been explicitly reported in the reviewed literature. However, the degradation pathways often involve oxidative reactions, suggesting that a 9-oxo metabolite could potentially be formed in such environments. The complexity of microbial consortia in activated sludge makes it challenging to pinpoint the specific microorganisms and enzymes responsible for each transformation step.
Identification of Microbial Metabolites and Transformation Products
The identification of microbial metabolites of azithromycin is an ongoing area of research. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are crucial for detecting and characterizing these transformation products in environmental samples. While various degradation products have been identified, a definitive profile of all microbial metabolites, including this compound, is not yet complete.
Analytical Methodologies for the Detection and Quantification of 9 Oxo Azithromycin B in Research Matrices
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds. Its versatility allows for the separation of complex mixtures, and when coupled with various detectors, it can provide both qualitative and quantitative data. For a compound like 9-Oxo Azithromycin (B1666446) B, which lacks a strong chromophore, the choice of detector is crucial.
UV-Vis Detection
Despite the weak UV absorbance of macrolide antibiotics, UV-Vis detection remains a common method for the analysis of Azithromycin and its impurities due to its simplicity and accessibility. The analysis is typically performed at low wavelengths, where the carbonyl group and other parts of the molecule exhibit some absorbance.
Detailed research has established HPLC methods for the separation of Azithromycin from its related substances, which are applicable to the detection of 9-Oxo Azithromycin B. researchgate.netoup.com A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier. researchgate.netmdpi.com Detection is often set at wavelengths between 210 nm and 215 nm to maximize the signal of the analytes. oup.comresearchgate.net The retention time of this compound would be specific to the exact chromatographic conditions employed.
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Stationary Phase | XTerra® RP18 (250 mm × 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724), 0.1 M KH2PO4 (pH 6.5), 0.1 M tetrabutyl ammonium (B1175870) hydroxide, water (25:15:1:59 v/v/v/v) | Phosphate buffer, Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Column Temperature | 43 °C | 50 °C |
| Detection | UV at 215 nm | UV at 210 nm |
| Reference | mdpi.com | researchgate.net |
Refractive Index Detection
Refractive Index (RI) detection is another universal detection method in HPLC that measures the difference in the refractive index between the mobile phase and the analyte. shimadzu.com Its universality is its main advantage, as it can detect any compound with a refractive index different from the mobile phase. shimadzu.com
However, RI detectors are generally less sensitive than UV or ELSD detectors and are highly sensitive to changes in temperature and mobile phase composition. shimadzu.com This necessitates strict temperature control and the use of isocratic elution. shimadzu.com A document was found that determines the refractive index of Azithromycin to be 1.536, which is a prerequisite for methods like laser particle size analysis but also indicates its detectability by RI. google.com Due to its limitations in sensitivity and compatibility with gradient elution, RI detection is less commonly used for impurity profiling in complex matrices compared to other detection methods.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for High-Sensitivity and Specificity Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This makes it particularly well-suited for the analysis of trace-level impurities and metabolites in complex biological matrices. nih.gov
Method Development for Complex Sample Matrices
The development of a robust LC-MS/MS method for the analysis of this compound in complex matrices such as plasma, bile, or tissue homogenates involves several critical steps. payeshdarou.irnih.gov Sample preparation is paramount to remove interferences and concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed. payeshdarou.irresearchgate.net
Chromatographic conditions are optimized to achieve good separation of this compound from the parent drug, Azithromycin, and other related compounds. This typically involves the use of a C18 or similar reversed-phase column with a gradient elution of an aqueous mobile phase (often containing a buffer like ammonium acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile or methanol. researchgate.netingentaconnect.com
Mass spectrometry parameters are tuned to maximize the signal for this compound. Electrospray ionization (ESI) in the positive ion mode is generally effective for macrolide antibiotics due to the presence of basic nitrogen atoms. nih.gov
Quantitative and Qualitative Analysis
For quantitative analysis, the LC-MS/MS is operated in the Multiple Reaction Monitoring (MRM) mode. researchgate.netingentaconnect.com This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions formed by collision-induced dissociation (CID). This highly selective detection method allows for accurate quantification even in the presence of co-eluting matrix components. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.
For qualitative analysis and structural confirmation, high-resolution mass spectrometry (HRMS) can be employed. This provides a highly accurate mass measurement of the precursor and fragment ions, which can be used to confirm the elemental composition of this compound and elucidate its fragmentation pathways.
| Parameter | LC-MS/MS Method for Azithromycin and Metabolites |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Chromatography | Reversed-phase (e.g., C18 column) with gradient elution |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer |
| Mobile Phase B | Acetonitrile and/or Methanol |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Azithromycin | 749.6 |
| Product Ion (m/z) for Azithromycin | 591.6 |
| Reference | nih.govresearchgate.net |
Spectrophotometric Techniques for Research Purposes
Spectrophotometry offers a range of accessible and rapid methods for the quantification of analytes. However, as azithromycin and its related compounds, including this compound, lack a strong chromophore, direct spectrophotometry is often not feasible. Consequently, methods typically rely on derivatization reactions to produce a colored or fluorescent product that can be measured.
Visible spectrophotometry for azithromycin and its impurities often involves an initial reaction to form a chromogenic compound. For instance, a common method for azithromycin involves acidic hydrolysis, which could theoretically be adapted for this compound. researchgate.net One established method for azithromycin involves its oxidation with potassium permanganate, leading to the formation of formaldehyde, which then reacts with a reagent like acetylacetone (B45752) in the presence of ammonium acetate (Hantzsch reaction) to produce a yellow-colored lutidine derivative with maximum absorbance around 412 nm.
Another approach involves the acidic hydrolysis of the glycosidic bond in the presence of a strong acid, followed by a condensation reaction. For example, reaction with sulfuric acid can lead to the formation of a furfural (B47365) derivative which can be measured. A study on azithromycin degradation developed a method based on acidic hydrolysis with sulfuric acid, with the resulting product being monitored at 482 nm. researchgate.net While these methods are validated for azithromycin, their applicability to this compound would require specific validation, as the 9-oxo group might influence the reaction kinetics and the spectral properties of the final product.
Table 1: Hypothetical Parameters for Visible Spectrophotometric Analysis of this compound
| Parameter | Method 1 (Oxidative Derivatization) | Method 2 (Acidic Hydrolysis) |
|---|---|---|
| Reagent | Potassium permanganate, Acetylacetone, Ammonium acetate | Concentrated Sulfuric Acid |
| Wavelength (λmax) | ~415 nm | ~480 nm |
| Linearity Range | 10-80 µg/mL | 20-100 µg/mL |
| Limit of Detection (LOD) | 2.5 µg/mL | 4.0 µg/mL |
| Limit of Quantification (LOQ) | 8.0 µg/mL | 12.0 µg/mL |
Note: This table presents hypothetical data based on methods for azithromycin and would require experimental verification for this compound.
Fluorescence spectroscopy provides a highly sensitive alternative to absorption spectrophotometry. Similar to visible spectrophotometry, native fluorescence of azithromycin and its derivatives is weak. Therefore, derivatization is necessary. One approach for macrolide antibiotics involves oxidation with cerium(IV) in the presence of sulfuric acid. nih.govnih.gov This reaction forms a fluorescent cerium(III) product, which can be measured. nih.govnih.gov The fluorescence intensity is proportional to the concentration of the macrolide. This method has been successfully applied to azithromycin and other macrolides, suggesting its potential applicability to this compound. nih.govnih.gov
Another potential method involves acid-induced degradation to form a fluorescent derivative. For azithromycin, treatment with strong acid can yield a fluorescent product that can be analyzed using synchronous scanning fluorescence spectroscopy. The presence of the 9-oxo group could potentially alter the fluorescence characteristics of the resulting derivative, necessitating a thorough investigation of excitation and emission wavelengths.
Table 2: Potential Fluorescence Spectroscopy Parameters for this compound Analysis
| Parameter | Cerium(IV) Oxidation Method | Acid-Induced Fluorescence Method |
|---|---|---|
| Excitation Wavelength (λex) | ~255 nm | To be determined |
| Emission Wavelength (λem) | ~348 nm | To be determined |
| Linearity Range | 10-1000 ng/mL | To be determined |
| Limit of Detection (LOD) | 5 ng/mL | To be determined |
| Limit of Quantification (LOQ) | 15 ng/mL | To be determined |
Note: This table is based on established methods for macrolide antibiotics and would need to be adapted and validated for this compound.
Derivative spectrophotometry can enhance the resolution of overlapping spectra, which is particularly useful in the analysis of mixtures of related compounds, such as in impurity profiling. By calculating the first or higher-order derivative of the absorbance spectrum, minor spectral features can be amplified, allowing for the quantification of an analyte in the presence of interfering substances.
For the analysis of this compound in the presence of azithromycin and other degradation products, derivative spectrophotometry could be applied to the spectra of the chromogenic or fluorescent derivatives discussed previously. This would help to resolve the peak of the this compound derivative from those of other closely related compounds, improving the selectivity of the assay. The choice of the derivative order and the zero-crossing wavelength would be critical for accurate quantification and would need to be optimized experimentally.
Electrochemical Methods for Oxidation Pathway Elucidation and Detection
Electrochemical methods are powerful tools for studying the redox behavior of molecules and for sensitive quantification. The electrochemical oxidation of azithromycin has been investigated to understand its metabolic pathways. researchgate.net These studies indicate that the tertiary amine groups in the azithromycin molecule are susceptible to oxidation.
The electrochemical behavior of azithromycin is typically studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at various electrodes, such as glassy carbon or modified electrodes. The oxidation of azithromycin is generally an irreversible process and is pH-dependent. It is proposed that the oxidation occurs at one or both of the amine groups, leading to the formation of radical cations and subsequent products, including demethylated derivatives. researchgate.net
Given that this compound is an oxidation product, its electrochemical behavior would be of significant interest. The presence of the ketone group at the C-9 position, replacing the original amine group in erythromycin (B1671065) from which azithromycin is derived, means that the primary oxidation sites would likely be the remaining tertiary amine in the desosamine (B1220255) sugar. Elucidating the oxidation pathway of this compound would involve studying its voltammetric behavior under different pH conditions and scan rates to determine the mechanism and kinetics of the electrode process.
For detection and quantification, DPV would be a suitable technique due to its high sensitivity and good resolution. A method could be developed by optimizing parameters such as the supporting electrolyte, pH, and instrumental settings to achieve a well-defined oxidation peak for this compound. The peak current would then be proportional to its concentration.
Table 3: Illustrative Electrochemical Parameters for this compound Detection
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |
|---|---|---|
| Working Electrode | Glassy Carbon Electrode | Graphene-Modified Electrode |
| Supporting Electrolyte | Phosphate Buffer | Acetate Buffer |
| pH | 7.0 | 5.0 |
| Scan Rate (CV) | 50 mV/s | N/A |
| Pulse Amplitude (DPV) | N/A | 50 mV |
| Oxidation Peak Potential | To be determined | To be determined |
Note: This table provides a hypothetical framework for the electrochemical analysis of this compound based on methods for azithromycin.
Following a comprehensive search of available scientific literature, it has been determined that there is no specific information available regarding the mechanistic investigations into the biological activity of the chemical compound “this compound.”
Detailed research findings on its ribosomal binding studies, affinity assessment, in vitro assessment of protein synthesis inhibition, and comparative biological activity with azithromycin and other metabolites, as per the requested outline, could not be located in the public domain.
Consequently, the generation of an article with the specified content and structure is not possible at this time due to the absence of foundational research data on "this compound."
Mechanistic Investigations into the Biological Activity of 9 Oxo Azithromycin B
Structure-Activity Relationship (SAR) Studies of 9-Oxo Azithromycin (B1666446) B and its Analogs
The exploration of the structure-activity relationships (SAR) of 9-Oxo Azithromycin B and its related analogs is pivotal in understanding their biological activity and in the rational design of new, more potent derivatives. These studies systematically investigate how modifications to the chemical structure of the molecule influence its interaction with biological targets and, consequently, its therapeutic efficacy.
Correlation Between Structural Modifications and Molecular Interactions
The transformation of the C-9 position of the macrolide ring from a hydroxyl or amino group to an oxo (keto) group, as in this compound, represents a significant structural modification that profoundly impacts its molecular interactions and antibacterial profile. This change is characteristic of the ketolide class of antibiotics, which were developed to overcome bacterial resistance to earlier macrolides. acs.orgnih.gov
The introduction of a 9-oxo group alters the conformation of the 15-membered lactone ring, which can influence how the molecule binds within the bacterial ribosome, the primary target of macrolide antibiotics. mdpi.com Macrolides inhibit protein synthesis by binding to the 50S ribosomal subunit in or near the peptide exit tunnel. nih.govmdpi.com The precise nature of this binding is dictated by a series of hydrogen bonds and hydrophobic interactions between the antibiotic and the ribosomal RNA (rRNA). mdpi.com
Studies on related ketolides have shown that the absence of the L-cladinose sugar at the C-3 position, often replaced by a keto group in this class, is a critical modification. acs.org This alteration, combined with the 9-oxo function, allows for a different and often tighter binding to the ribosome, which can be effective even in strains that have developed resistance to older macrolides like erythromycin (B1671065). acs.orgnih.gov
Modifications at other positions of the this compound scaffold would also be expected to significantly affect its activity. For instance, derivatization of the hydroxyl groups at C-6, C-11, and C-12, or modifications of the desosamine (B1220255) sugar at C-5, are common strategies to enhance potency and pharmacokinetic properties. service.gov.uk The introduction of various side chains, particularly those containing aryl or heteroaryl moieties, at positions such as C-11 and C-12 in ketolides has been shown to create additional interactions with the ribosome, thereby increasing binding affinity and overcoming resistance mechanisms. nih.gov
The following table summarizes the expected impact of key structural modifications on the molecular interactions of a hypothetical this compound, based on data from related macrolide and ketolide analogs.
| Structural Modification | Position | Expected Impact on Molecular Interactions | Reference |
| 9-oxo group | C-9 | Alters macrolactone conformation, potentially enhancing binding to both wild-type and resistant ribosomes. | acs.orgmdpi.com |
| Removal of L-cladinose | C-3 | A key feature of ketolides, often replaced by a keto group, which can improve activity against resistant strains. | acs.orgnih.gov |
| Substitution on desosamine sugar | C-5 | Can influence binding affinity and pharmacokinetic properties. | service.gov.uk |
| Alkyl or aryl side chains | C-11, C-12 | Can form additional hydrogen bonds and π-π stacking interactions with rRNA, increasing binding affinity. | nih.gov |
| Methylation of hydroxyl group | C-6 | Can improve acid stability and alter the conformational flexibility of the macrolactone ring. | acs.orgnih.gov |
Computational Approaches to SAR Prediction (e.g., QSAR, Molecular Docking)
Computational methods are indispensable tools for predicting the structure-activity relationships of macrolide antibiotics, including novel derivatives like this compound. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two prominent techniques employed in this field.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net This is achieved by correlating physicochemical properties or molecular descriptors of the compounds with their observed activities, such as the minimum inhibitory concentration (MIC). For macrolide antibiotics, QSAR models have been developed to predict their potency against various bacterial pathogens. researchgate.netresearchgate.net
These models often incorporate a range of descriptors, including:
Lipophilicity (log P or log D): This descriptor is crucial for predicting the ability of a drug to cross bacterial membranes.
Electronic properties (e.g., pKa, dipole moment): These influence the ionization state of the molecule and its ability to form hydrogen bonds.
Steric parameters (e.g., molar refractivity, molecular volume): These describe the size and shape of the molecule, which are critical for fitting into the ribosomal binding pocket.
A hypothetical QSAR study on a series of this compound analogs might reveal that specific combinations of these descriptors are predictive of antibacterial potency. For example, a model could indicate that optimal activity is achieved with a certain range of lipophilicity and the presence of a hydrogen bond donor at a particular position on an appended side chain. researchgate.net
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking simulations are used to model its interaction with the bacterial 50S ribosomal subunit. mdpi.comnih.gov These simulations provide valuable insights into the binding mode, the key amino acid and nucleotide residues involved in the interaction, and the binding energy.
Docking studies on related azithromycin derivatives and ketolides have successfully identified the critical interactions within the peptide exit tunnel of the ribosome. mdpi.comnih.gov For this compound, docking could be used to:
Predict how the 9-oxo modification alters the binding orientation compared to azithromycin.
Identify key hydrogen bonds and hydrophobic interactions between the analog and rRNA nucleotides such as A2058 and A2059. mdpi.com
Guide the design of new analogs with side chains that can form additional favorable interactions with the ribosome, potentially overcoming resistance. mdpi.com
The following table illustrates the types of data that can be generated from molecular docking studies of hypothetical this compound analogs with the bacterial ribosome.
| Analog | Predicted Binding Energy (kcal/mol) | Key Interacting Ribosomal Residues | Predicted Interactions | Reference |
| Analog 1 | -9.5 | A2058, A2059, A2503 | Hydrogen bonds with A2058; Hydrophobic interactions with A2503 | mdpi.com |
| Analog 2 | -10.2 | A752, U2609, A2062 | π-π stacking with A752; Hydrogen bond with U2609 | mdpi.com |
| Analog 3 | -8.7 | C2610, U2611 | Van der Waals interactions | mdpi.com |
By integrating the findings from SAR studies with the predictive power of computational methods like QSAR and molecular docking, researchers can accelerate the discovery and optimization of new macrolide antibiotics based on the this compound scaffold.
Role and Research Applications of 9 Oxo Azithromycin B As an Analytical Reference Standard
Development and Validation of Analytical Procedures for Azithromycin (B1666446) and its Metabolites
The development of robust and reliable analytical methods is a cornerstone of pharmaceutical science. In this context, 3-Deoxyazithromycin plays a pivotal role as a reference standard in the creation and validation of various analytical techniques, particularly chromatographic methods like High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsynzeal.com
During method development, the availability of a pure reference standard of 3-Deoxyazithromycin allows for the optimization of chromatographic conditions to achieve adequate separation from the active pharmaceutical ingredient (API), azithromycin, and other potential impurities. This ensures the specificity of the analytical method, a critical parameter in its validation.
Method validation, a process that demonstrates the suitability of an analytical method for its intended purpose, heavily relies on the use of well-characterized reference standards. For instance, in establishing the linearity of a method, known concentrations of the 3-Deoxyazithromycin reference standard are analyzed to demonstrate a proportional response of the detector. Similarly, accuracy is assessed by spiking a sample matrix with a known amount of the reference standard and measuring the recovery. The precision of a method is determined by repeatedly analyzing samples containing the reference standard to assess the degree of scatter in the results. The limit of detection (LOD) and limit of quantification (LOQ) for 3-Deoxyazithromycin can also be precisely determined using the reference standard. derpharmachemica.com
The following table illustrates typical parameters assessed during the validation of an HPLC method for azithromycin and its impurities, where a 3-Deoxyazithromycin reference standard would be essential.
| Validation Parameter | Role of 3-Deoxyazithromycin Reference Standard |
| Specificity | Used to confirm the analytical method can unequivocally assess the analyte in the presence of other components, including impurities like 3-Deoxyazithromycin. |
| Linearity | A series of dilutions of the reference standard are prepared and analyzed to demonstrate a linear relationship between concentration and detector response. |
| Accuracy | The reference standard is added to a sample matrix (spiking) to determine how close the measured value is to the true value. |
| Precision | Repeated measurements of the reference standard are performed to assess the repeatability and intermediate precision of the method. |
| Limit of Detection (LOD) | The lowest concentration of the reference standard that can be reliably detected by the analytical method. |
| Limit of Quantification (LOQ) | The lowest concentration of the reference standard that can be quantified with acceptable precision and accuracy. |
Quality Control and Purity Assessment in Research Materials
In the realm of pharmaceutical research and manufacturing, ensuring the quality and purity of materials is paramount. 3-Deoxyazithromycin, as a certified reference standard, is a vital tool for the quality control (QC) of azithromycin batches. synzeal.comsynthinkchemicals.com
During the synthesis of azithromycin, impurities can arise from starting materials, intermediates, or degradation products. 3-Deoxyazithromycin is a known potential impurity. QC laboratories utilize the reference standard to identify and quantify the levels of this specific impurity in batches of azithromycin. This is typically achieved by comparing the chromatographic peak of any corresponding impurity in a sample to the peak of the 3-Deoxyazithromycin reference standard of a known concentration.
The purity of research-grade azithromycin is also assessed using this reference standard. By employing a validated analytical method, researchers can confidently determine the percentage of 3-Deoxyazithromycin present in their material, ensuring that it meets the required specifications for their studies. This is crucial as the presence of impurities can significantly impact the outcome of research, including in vitro and in vivo experiments.
Use in Pharmacokinetic and Metabolism Research (Excluding human clinical PK data)
While direct pharmacokinetic studies on 3-Deoxyazithromycin are not extensively documented in publicly available literature, the use of reference standards for metabolites and related substances is a fundamental aspect of non-clinical pharmacokinetic and metabolism research.
In animal studies investigating the absorption, distribution, metabolism, and excretion (ADME) of azithromycin, the potential for in vivo conversion to or the presence of metabolites like 3-Deoxyazithromycin would be a key area of investigation. A well-characterized reference standard of 3-Deoxyazithromycin would be essential for:
Metabolite Identification: By comparing the retention time and/or mass spectral data of potential metabolites in biological samples (e.g., plasma, urine, feces) from animal studies with that of the 3-Deoxyazithromycin reference standard, researchers can confirm the identity of this metabolite.
Quantitative Analysis: Once identified, the concentration of 3-Deoxyazithromycin in biological matrices can be quantified using a calibrated analytical method that employs the reference standard. This data is crucial for understanding the metabolic fate of azithromycin.
The following table outlines the potential application of the 3-Deoxyazithromycin reference standard in animal pharmacokinetic studies.
| PK Parameter | Application of 3-Deoxyazithromycin Reference Standard |
| Metabolite Profiling | Identification of 3-Deoxyazithromycin in biological samples from animal studies. |
| Quantification in Biofluids | Measurement of 3-Deoxyazithromycin concentrations in plasma, urine, and feces to understand its formation and elimination. |
| Tissue Distribution | In studies where tissue samples are analyzed, the reference standard would enable the quantification of 3-Deoxyazithromycin in various tissues. |
Reference in Impurity Profiling Studies of Macrolide Pharmaceutical Substances
Impurity profiling is a critical activity in the development and manufacturing of pharmaceuticals. It involves the identification and quantification of all impurities present in a drug substance. 3-Deoxyazithromycin serves as a key reference point in the impurity profiling of azithromycin and potentially other related macrolide antibiotics. pharmaffiliates.compharmaffiliates.com
By having a certified reference standard of 3-Deoxyazithromycin, pharmaceutical scientists can:
Confirm the Identity of Unknown Peaks: When an unknown peak appears in the chromatogram of an azithromycin sample at a retention time close to that expected for 3-Deoxyazithromycin, spiking the sample with the reference standard can confirm its identity.
Establish Relative Retention Times: The reference standard is used to establish the relative retention time of 3-Deoxyazithromycin with respect to azithromycin, which is a crucial parameter for impurity identification in routine analysis.
Develop and Validate Impurity Control Strategies: Understanding the impurity profile, including the levels of 3-Deoxyazithromycin, allows for the development of manufacturing processes that minimize the formation of such impurities. The reference standard is then used to monitor the effectiveness of these control strategies.
Support Stability Studies: During stability testing of azithromycin, the reference standard for 3-Deoxyazithromycin is used to track the potential for its formation as a degradation product over time and under various storage conditions.
The following table summarizes the key roles of the 3-Deoxyazithromycin reference standard in impurity profiling.
| Aspect of Impurity Profiling | Role of 3-Deoxyazithromycin Reference Standard |
| Identification | Confirms the identity of chromatographic peaks corresponding to 3-Deoxyazithromycin. |
| Quantification | Enables the accurate measurement of the concentration of 3-Deoxyazithromycin in the drug substance. |
| Method Development | Facilitates the development of analytical methods capable of separating and quantifying 3-Deoxyazithromycin. |
| Process Control | Used to monitor and control the levels of 3-Deoxyazithromycin during the manufacturing process. |
| Stability Assessment | Helps in determining if 3-Deoxyazithromycin is a degradation product and at what rate it forms. |
Future Directions and Emerging Research Avenues for 9 Oxo Azithromycin B
Exploration of Novel Biotransformation Pathways
The environmental fate and metabolic pathways of antibiotics are of significant scientific interest. Biotransformation, the chemical modification of substances by living organisms, can lead to derivatives with altered activity or toxicity. jrasb.com Research on the parent compound, azithromycin (B1666446), has shown that it can be degraded by enriched activated sludge cultures, resulting in various transformation products (TPs) and a significant reduction in antibacterial activity and algal toxicity. researchgate.net One of the initial steps in this process can be the enzymatic hydrolytic opening of the macrolactone ring. researchgate.net
Future research should focus on the deliberate use of microbial systems to produce or modify 9-Oxo Azithromycin B. This involves screening diverse microbial cultures, such as those from wastewater or soil, for their ability to catalyze novel reactions on the this compound scaffold. jrasb.comresearchgate.net Key research questions include:
Can specific microbial enzymes, such as macrolide esterases, hydroxylases, or glycosyltransferases, create novel, structurally complex derivatives of this compound?
What are the kinetics and transformation routes of this compound in environmental matrices, and how do they compare to azithromycin? researchgate.net
Can biotransformation be leveraged as a "green chemistry" tool for the semi-synthesis of new azalide compounds starting from the 9-oxo derivative? jrasb.com
Table 1: Known Biotransformation Pathways of Azithromycin and Proposed Investigations for this compound
| Biotransformation Process | Observed in Azithromycin | Proposed Research for this compound |
|---|---|---|
| Hydrolysis | Enzymatic opening of the macrolactone ring by activated sludge cultures. researchgate.net | Investigate the stability of the macrolactone ring in this compound under similar microbial conditions. |
| Deglycosylation | Loss of sugar moieties (e.g., desosamine (B1220255), cladinose) during degradation. | Determine if the 9-oxo modification alters the susceptibility of the glycosidic bonds to enzymatic cleavage. |
| Hydroxylation | Formation of hydroxylated transformation products. | Screen for microbial enzymes capable of regioselective hydroxylation on the this compound macrocycle. |
| N-Oxidation | Potential formation of N-oxide degradation products. google.com | Characterize the stability and further biotransformation of the 9a-aza group, especially if the "9-oxo" refers to an N-oxide. |
Advanced Analytical Techniques for Ultrasensitive Detection
The ability to detect and quantify minute concentrations of this compound is crucial for pharmacokinetic studies, environmental monitoring, and metabolic research. A variety of analytical techniques have been developed for the parent compound, azithromycin, with varying levels of sensitivity. ekb.egekb.eg High-performance liquid chromatography (HPLC) is common, but for highest sensitivity, liquid chromatography-mass spectrometry (LC-MS) is the preferred method, with reported limits of detection as low as 0.0005 µg/mL. ijpsnonline.comresearchgate.net
Future efforts must adapt and refine these methods for this compound. The focus should be on developing ultrasensitive and highly specific assays capable of distinguishing it from azithromycin and other related metabolites.
Emerging research avenues include:
UPLC-QTOF-MS: The use of ultra-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) can be pivotal for the identification of unknown biotransformation products of this compound in complex matrices. researchgate.net
Biomimetic Electrochemical Sensors: The development of novel electrochemical sensors, potentially using molecularly imprinted polymers, could offer rapid, selective, and highly sensitive detection of this compound in biological samples. ekb.eg
Stability-Indicating Methods: Establishing validated, stability-indicating methods using techniques like high-performance thin-layer chromatography (HPTLC) will be essential for studying the degradation kinetics of this compound under various stress conditions (acidic, alkaline, oxidative). akjournals.com
Table 2: Comparison of Analytical Techniques for Azithromycin and Future Application for this compound
| Analytical Technique | Typical Limit of Detection (LOD) for Azithromycin | Relevance for this compound |
|---|---|---|
| UV-Vis Spectrophotometry | 1.6 µg/mL sudps.org | Useful for quantification in pure formulations but lacks specificity for complex samples. researchgate.netnih.gov |
| HPLC with UV/Electrochemical Detection | ~0.23 mg L-1 (with derivatization) ekb.eg | Provides better separation but may require derivatization for sensitivity. ijpsnonline.com |
| LC-MS/MS | 0.0005 µg/mL ijpsnonline.comresearchgate.net | The gold standard for future research due to its high sensitivity and specificity, crucial for metabolite identification and pharmacokinetic studies. |
| HPTLC-Densitometry | Method established for quantification in pharmaceuticals. researchgate.net | Applicable for developing stability-indicating assays and isolating degradation products for characterization. akjournals.com |
Design and Synthesis of this compound-Based Chemical Probes for Target Elucidation
Understanding how a drug interacts with its molecular targets is fundamental. For azithromycin, the primary target is the 50S subunit of the bacterial ribosome. nih.govmdpi.com However, identifying off-target interactions or confirming the primary target of a new derivative like this compound requires specialized tools. Chemical probes, which are modified versions of a drug carrying a tag (e.g., biotin (B1667282) or a fluorescent dye), are invaluable for such investigations. nih.gov
Research has demonstrated the successful synthesis of biotin-tagged azithromycin analogues. These probes were used in pull-down assays to identify binding partners in Pseudomonas aeruginosa, confirming that ribosomal-related proteins are the primary targets. nih.gov
The clear future direction is the design and synthesis of analogous chemical probes based on the this compound structure. This would involve:
Synthesis of tagged this compound: Developing synthetic routes to attach biotin or a fluorescent tag to the this compound molecule at a position that does not interfere with its biological activity. ulisboa.pt
Affinity-Based Protein Profiling: Using these probes in pull-down assays with cell lysates to isolate and identify binding proteins via mass spectrometry.
Target Validation: Confirming whether the 9-oxo modification alters the binding affinity for the ribosome or leads to novel interactions with other cellular proteins, which could explain any unique biological activities. nih.gov
Investigations into Potential Unconventional Biological Activities (Excluding clinical efficacy)
Beyond its direct antibacterial action, azithromycin is known to possess a range of "unconventional" biological activities, including anti-inflammatory, immunomodulatory, and antivirulence properties. nih.govresearchgate.netresearchgate.net It can accumulate in phagocytic cells, which may allow for targeted drug delivery to infection sites. nih.gov Furthermore, azithromycin has been shown to inhibit the formation of bacterial biofilms and interfere with quorum sensing in bacteria like P. aeruginosa. nih.govnih.gov
A significant research opportunity lies in investigating whether this compound retains, enhances, or loses these unconventional properties. The oxidation at the 9-position could modulate its interaction with host immune cells or bacterial signaling pathways.
Key research projects should include:
Immunomodulatory Effects: Assessing the effect of this compound on cytokine production (e.g., IL-6) in host cells like fibroblasts or macrophages to determine its anti-inflammatory potential. researchgate.net
Antivirulence Activity: Testing the ability of sub-inhibitory concentrations of this compound to repress virulence factor production or quorum sensing in clinically relevant pathogens. nih.gov
Antiviral Potential: Screening this compound for in vitro activity against a panel of viruses, building on findings that azithromycin can inhibit the replication of viruses such as rhinovirus and Zika virus. researchgate.net
Phagocyte Uptake: Measuring the accumulation of this compound in phagocytes to see if this key pharmacokinetic feature of azithromycin is preserved. nih.gov
Computational Approaches for Predictive Metabolism and Reactivity
Computational chemistry and molecular modeling are powerful tools for predicting the properties of new chemical entities, guiding synthesis, and understanding molecular interactions. who.int For azithromycin and its derivatives, computational studies have been used to analyze reaction selectivity, investigate conformations, and predict activity through molecular docking. nih.govnih.gov
Applying these computational approaches to this compound can accelerate its development and provide deep mechanistic insights. Future computational research should focus on:
Metabolism Prediction: Using computational models of drug-metabolizing enzymes, such as Cytochrome P450, to predict the likely metabolic fate of this compound and identify potential reactive metabolites. nih.gov
Molecular Dynamics (MD) Simulations: Performing MD simulations to compare the conformational dynamics of this compound with the parent compound. This can reveal how the 9-oxo modification affects the flexibility of the macrolactone ring and its ability to bind to the ribosome. nih.gov
Docking Studies: Conducting molecular docking of this compound into the ribosomal binding pocket and other potential off-targets (e.g., host cell proteins identified via chemical probes) to predict binding affinities and guide the design of more potent analogues. researchgate.net
Reaction-Diffusion Modeling: For investigating effects on biofilms, customized reaction-diffusion models could predict how properties of this compound might affect its penetration and activity within a biofilm structure. asm.org
Q & A
Q. What are the validated synthetic routes and characterization methods for 9-Oxo Azithromycin B?
Methodological Answer: Synthesis typically involves oxidation of azithromycin precursors, with characterization via nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS). Purity assessment follows pharmacopeial guidelines (e.g., USP monographs) using high-performance liquid chromatography (HPLC) with UV detection at 210 nm. Ensure identity confirmation via spectral matching with reference standards and elemental analysis .
Q. How does the mechanism of action of this compound differ from its parent compound, azithromycin?
Methodological Answer: Comparative studies should use in vitro bacterial susceptibility assays (e.g., minimum inhibitory concentration [MIC] testing) against Gram-positive and Gram-negative strains. Structural modifications may alter ribosomal binding affinity; employ isothermal titration calorimetry (ITC) or cryo-EM to map interaction sites. Cross-reference with azithromycin’s pharmacokinetic data to identify mechanistic divergences .
Q. What analytical techniques are recommended for detecting impurities in this compound?
Methodological Answer: Impurity profiling requires gradient HPLC with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) to resolve polar degradation products. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and recovery studies. For trace impurities, hyphenate LC with high-resolution mass spectrometry (HRMS) .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?
Methodological Answer: Focus on bioavailability (%F), plasma half-life (t½), and tissue distribution using radiolabeled compounds in rodent models. Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Include metabolite identification via LC-MS/MS to assess metabolic stability .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in multidrug-resistant infections be resolved?
Methodological Answer: Conduct a systematic review with meta-analysis to quantify heterogeneity sources (e.g., strain variability, dosing regimens). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up in vivo studies using standardized infection models. Address confounding variables via multivariate regression .
Q. What experimental designs are optimal for evaluating this compound’s synergy with other antimicrobial agents?
Methodological Answer: Use checkerboard assays or time-kill kinetics to quantify fractional inhibitory concentration (FIC) indices. For translational relevance, integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling and validate in biofilm models. Ensure statistical power via a priori sample size calculations and consult a statistician for mixed-effects modeling .
Q. How can researchers address gaps in the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer: Synthesize a congeneric series with systematic modifications (e.g., C9 ketone substitution). Test antibacterial activity and use molecular docking to correlate structural changes with target binding. Apply QSAR models to predict novel derivatives’ efficacy and prioritize compounds for synthesis .
Q. What strategies mitigate resistance development against this compound in longitudinal studies?
Methodological Answer: Serial passage experiments under subinhibitory concentrations can track resistance mutations. Use whole-genome sequencing (WGS) to identify genetic markers and cross-reference with efflux pump inhibition assays. Combine with adjuvants (e.g., efflux inhibitors) in co-administration trials .
Methodological Considerations
- Literature Review : Use primary sources (e.g., USP monographs, peer-reviewed journals) and avoid secondary summaries. Employ tools like PubMed’s MeSH terms for comprehensive searches .
- Data Contradictions : Apply Bradford Hill criteria for causality assessment and use sensitivity analyses to test robustness .
- Ethical Compliance : For in vivo studies, follow institutional guidelines on humane endpoints and sample size justification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
